tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate
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Overview
Description
tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol It is characterized by the presence of an oxazole ring attached to a benzylcarbamate moiety, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(oxazol-5-yl)benzylcarbamate typically involves the reaction of 4-(oxazol-5-yl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-(oxazol-5-yl)benzylamine+tert-butyl chloroformate→tert-butyl 4-(oxazol-5-yl)benzylcarbamate
Industrial Production Methods
While specific industrial production methods for tert-butyl 4-(oxazol-5-yl)benzylcarbamate are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(oxazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the benzylcarbamate moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate
- Tert-butyl oxazol-5-ylcarbamate
- Tert-butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate
Uniqueness
tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-8-11-4-6-12(7-5-11)13-9-16-10-19-13/h4-7,9-10H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQHDTLQLUCSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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